
(S)-3-Methoxy-1-butyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Methoxy-1-butyne is an organic compound with the molecular formula C₅H₈O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a methoxy group (-OCH₃) attached to the third carbon of a butyne chain. The (S) configuration indicates the specific spatial arrangement of the atoms around the chiral center, which is crucial for its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-3-Methoxy-1-butyne can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with methanol in the presence of a strong base, such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent the formation of side products.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the reaction efficiency and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Methoxy-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alkenes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various ethers or alcohols.
Scientific Research Applications
(S)-3-Methoxy-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with specific stereochemistry, which is crucial for their biological activity.
Industry: this compound is employed in the manufacture of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-3-Methoxy-1-butyne involves its interaction with specific molecular targets, depending on the context of its use. For instance, in organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form desired products. The methoxy group and the triple bond play significant roles in its reactivity, influencing the pathways and intermediates formed during reactions.
Comparison with Similar Compounds
®-3-Methoxy-1-butyne: The enantiomer of (S)-3-Methoxy-1-butyne, with a different spatial arrangement of atoms around the chiral center.
3-Methoxy-2-butyne: A structural isomer with the methoxy group attached to the second carbon.
3-Methoxy-1-propyne: A homologous compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific (S) configuration, which imparts distinct chemical and physical properties. This configuration is crucial for its reactivity and interactions in various applications, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C5H8O |
|---|---|
Molecular Weight |
84.12 g/mol |
IUPAC Name |
(3S)-3-methoxybut-1-yne |
InChI |
InChI=1S/C5H8O/c1-4-5(2)6-3/h1,5H,2-3H3/t5-/m0/s1 |
InChI Key |
IQZDPIFYYGRHQI-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C#C)OC |
Canonical SMILES |
CC(C#C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


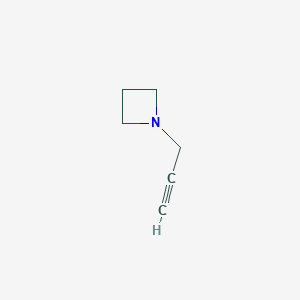
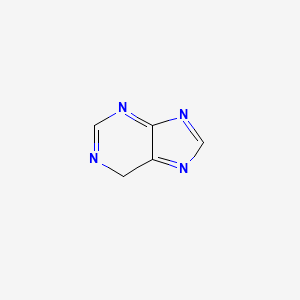

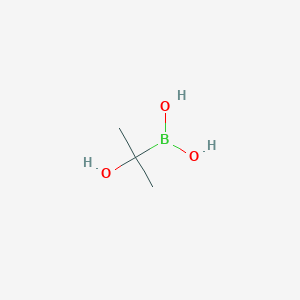

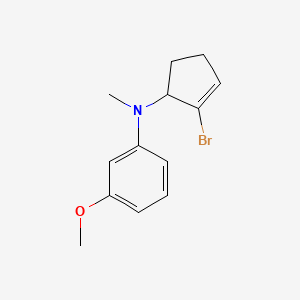
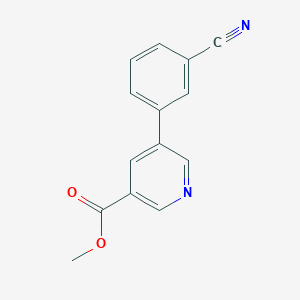
![Ethyl 4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B11924662.png)

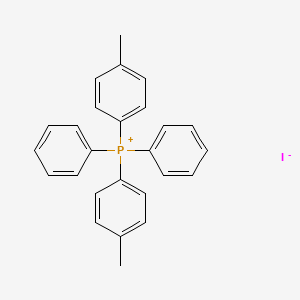
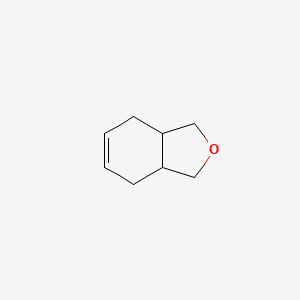
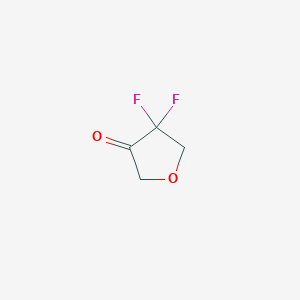
![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)

